2-(4-Bromo-3-fluorophenyl)propanoicacid
Description
Contextualization of Substituted Phenylpropanoic Acids in Contemporary Chemical Biology
Substituted phenylpropanoic acids represent a broad and vital class of compounds in contemporary chemical biology and medicinal chemistry. orientjchem.org This class of molecules is perhaps most famously known for its non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen, which exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. orientjchem.org The fundamental structure of a phenylpropanoic acid, featuring a phenyl ring attached to a propanoic acid moiety, has proven to be a highly effective pharmacophore.
The versatility of this structural backbone allows for a wide range of chemical modifications, where the addition of various substituents to the phenyl ring can dramatically alter the compound's biological activity, selectivity, and pharmacokinetic properties. Researchers have extensively explored these modifications to develop agents with diverse therapeutic applications, including antibacterial, anticonvulsant, and anticancer properties. researchgate.net The introduction of halogen atoms, in particular, is a well-established strategy in drug design to enhance binding affinity, metabolic stability, and cell permeability of drug candidates.
Research Significance of 2-(4-Bromo-3-fluorophenyl)propanoic acid as a Chemical Scaffold
The specific compound, 2-(4-Bromo-3-fluorophenyl)propanoic acid, holds considerable research significance due to its potential as a chemical scaffold in the design of novel therapeutics. evitachem.com The term "scaffold" in medicinal chemistry refers to the core structure of a molecule upon which various functional groups can be built to create a library of related compounds for biological screening. The 2-(4-Bromo-3-fluorophenyl)propanoic acid molecule is particularly valuable in this regard for several reasons:
Halogenation: The presence of both a bromine and a fluorine atom on the phenyl ring provides specific and directional interaction points for binding to biological targets. Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, is increasingly recognized as a significant force in ligand-protein interactions.
Reactive Handles: The bromine atom can serve as a "handle" for further chemical modifications through cross-coupling reactions, allowing for the attachment of more complex molecular fragments.
Chirality: The propanoic acid side chain contains a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). This is of paramount importance in drug development, as often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects.
These structural features make 2-(4-bromo-3-fluorophenyl)propanoic acid a promising starting point for the synthesis of new generations of kinase inhibitors, anti-inflammatory agents, and other targeted therapies. evitachem.comnih.gov
Overview of Interdisciplinary Research Trajectories for 2-(4-Bromo-3-fluorophenyl)propanoic acid
The utility of 2-(4-Bromo-3-fluorophenyl)propanoic acid extends across several interdisciplinary research fields. Its primary application lies in medicinal chemistry and drug discovery , where it serves as a key building block for the synthesis of potential new drugs. evitachem.com For instance, derivatives of this compound are being investigated for their potential to modulate the activity of kinases, a class of enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer. nih.govnih.gov
In the field of chemical biology , this compound and its derivatives can be used as chemical probes to study the function of specific proteins and biological pathways. By designing molecules that selectively bind to a particular target, researchers can gain valuable insights into its role in health and disease.
Furthermore, there is potential for its application in materials science , where halogenated organic molecules are used in the development of specialty polymers and other materials with unique electronic and physical properties. evitachem.com The defined structure of 2-(4-bromo-3-fluorophenyl)propanoic acid could be exploited to create materials with tailored characteristics.
While the direct biological activity of 2-(4-bromo-3-fluorophenyl)propanoic acid itself is not the primary focus of current research, its role as a versatile precursor for a wide range of more complex and potentially therapeutic molecules is of significant scientific interest. The ongoing exploration of this compound and its derivatives is likely to lead to new discoveries in various scientific disciplines.
Chemical Compounds Mentioned
| Compound Name |
| 2-(4-Bromo-3-fluorophenyl)propanoic acid |
| Ibuprofen |
| Naproxen |
Physicochemical Properties of 2-(4-Bromo-3-fluorophenyl)propanoic acid
| Property | Value |
| CAS Number | 916610-55-4 |
| Molecular Formula | C9H8BrFO2 |
| Molecular Weight | 247.06 g/mol |
| Appearance | Typically a solid crystalline substance |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and dimethyl sulfoxide; less soluble in water |
| Stability | Generally stable under standard laboratory conditions; sensitive to strong oxidizing agents |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8BrFO2 |
|---|---|
Molecular Weight |
247.06 g/mol |
IUPAC Name |
2-(4-bromo-3-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8BrFO2/c1-5(9(12)13)6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13) |
InChI Key |
XQPCSUQAODFLRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Br)F)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 4 Bromo 3 Fluorophenyl Propanoic Acid
Optimized Laboratory Synthesis of 2-(4-Bromo-3-fluorophenyl)propanoic acid
Traditional laboratory synthesis has been refined to optimize yield, purity, and selectivity. Key areas of optimization include the strategic introduction of halogen substituents and the stereocontrolled formation of the chiral center.
Regioselective Bromination and Fluorination Strategies
Achieving the specific 4-bromo-3-fluoro substitution pattern on the phenyl ring is a primary challenge in the synthesis of 2-(4-bromo-3-fluorophenyl)propanoic acid. The synthesis typically involves the sequential halogenation of a phenylpropanoic acid derivative. evitachem.com The order of these steps and the choice of reagents are critical for controlling the position of substitution.
Bromination: Electrophilic aromatic bromination is a common method to introduce the bromine atom. mdpi.com To achieve the desired para-substitution relative to the propanoic acid side chain, specific reagents and conditions are employed. Reagents like N-bromosuccinimide (NBS) are frequently used, often in conjunction with a catalyst or in a specific solvent system to direct the substitution. evitachem.commdpi.com For instance, the use of zeolites or reagent systems like NBS/silica (B1680970) gel has been shown to favor para-bromination on activated aromatic rings. mdpi.com Selective bromination can be achieved in an aqueous medium, which can yield the desired 4-bromo isomer as the predominant product. google.com
Fluorination: The introduction of the fluorine atom can be accomplished using electrophilic fluorinating agents. evitachem.com Reagents such as Selectfluor (a brand of F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are widely used for the fluorination of aromatic compounds. evitachem.comnumberanalytics.com Achieving regioselectivity in fluorination depends on factors like substrate control (using directing groups), reagent control (selecting sterically or electronically biased fluorinating agents), and catalyst control. numberanalytics.com The synthesis of 2-(4-bromo-3-fluorophenyl)propanoic acid would likely involve the fluorination of a 4-bromophenylpropanoic acid precursor, where the existing bromo and alkyl groups would direct the incoming fluorine to the desired ortho position relative to the bromine.
Table 1: Comparison of Reagents for Regioselective Halogenation
| Halogenation Step | Reagent | Typical Conditions | Selectivity Profile | Reference |
|---|---|---|---|---|
| Bromination (para-directing) | N-Bromosuccinimide (NBS) | Acetonitrile (B52724), controlled temperature (-30 °C to RT) | High para-selectivity on activated rings | mdpi.com |
| Bromination (para-directing) | Bromine (Br₂) in aqueous medium | Neutral pH (using alkali solution) | Predominantly 4-bromo isomer formation | google.com |
| Fluorination | Selectfluor | Catalyst may be used to enhance regioselectivity | Effective for fluorination of electron-rich aromatics | evitachem.comnumberanalytics.com |
| Fluorination | N-fluorobenzenesulfonimide (NFSI) | Often used with a catalyst (e.g., Cu(OTf)₂) | Provides high yields in fluorination of various substrates | evitachem.comcolab.ws |
Stereoselective Alpha-Alkylation Routes for 2-(4-Bromo-3-fluorophenyl)propanoic acid
The biological activity of many 2-arylpropanoic acids resides in a single enantiomer. Consequently, developing stereoselective methods to create the chiral center at the alpha-position is of fundamental importance.
A prominent strategy is the direct enantioselective alkylation of an arylacetic acid precursor, such as (4-bromo-3-fluorophenyl)acetic acid. This approach avoids the multiple steps of attaching and removing a chiral auxiliary. nih.gov The methodology involves the formation of an enediolate from the arylacetic acid, which is then alkylated. High enantioselectivity can be achieved by employing chiral lithium amides as non-covalent stereodirecting agents. This method is operationally simple, and the chiral reagent is often recoverable. nih.gov
Table 2: Methodologies for Stereoselective α-Alkylation
| Methodology | Key Reagent/Concept | Advantages | Considerations | Reference |
|---|---|---|---|---|
| Direct Enantioselective Alkylation | Chiral Lithium Amide | Single-step process, avoids auxiliary attachment/removal, high enantioselectivity | Requires stoichiometric amounts of the chiral reagent | nih.gov |
| Chiral Auxiliary-Based Alkylation | Oxazolidinones, Pseudoephedrine | High stereocontrol, well-established and reliable | Multi-step process (attachment and removal of auxiliary) | nih.gov |
| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salt | Uses catalytic amount of chiral inducer, high chemical yields and enantioselectivities | Typically applied to malonate precursors requiring further modification | researchgate.net |
Sustainable and Green Chemistry Approaches in 2-(4-Bromo-3-fluorophenyl)propanoic acid Synthesis
In line with the principles of green chemistry, modern synthetic efforts aim to reduce waste, minimize energy consumption, and use less hazardous materials. Biocatalysis, mechanochemistry, and flow chemistry represent key pillars of this sustainable approach. thieme-connect.comthieme-connect.com
Biocatalytic Synthesis of 2-(4-Bromo-3-fluorophenyl)propanoic acid
Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations with high selectivity under mild conditions. frontiersin.org For the synthesis of enantiomerically pure 2-arylpropanoic acids like 2-(4-bromo-3-fluorophenyl)propanoic acid, the most common biocatalytic strategy is the kinetic resolution of a racemic mixture. rsc.org
This is often achieved using hydrolase enzymes, such as lipases and esterases, which exhibit high enantioselectivity. rsc.org The process can be conducted in two primary ways:
Enantioselective Hydrolysis: A racemic ester of 2-(4-bromo-3-fluorophenyl)propanoic acid is treated with a lipase (B570770) in an aqueous medium. The enzyme selectively hydrolyzes one enantiomer (e.g., the S-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the R-ester) unreacted. The resulting acid and ester can then be separated. frontiersin.orgrsc.org
Enantioselective Esterification: A racemic mixture of the carboxylic acid is reacted with an alcohol in a non-aqueous solvent, catalyzed by a lipase. The enzyme selectively converts one enantiomer into its ester, allowing for separation from the unreacted acid enantiomer. nih.gov
To overcome the 50% theoretical yield limit of standard kinetic resolution, dynamic kinetic resolution (DKR) strategies can be employed. DKR combines the enzymatic resolution with an in-situ racemization of the less reactive enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product. rsc.org
Table 3: Biocatalytic Approaches for Profen Synthesis
| Biocatalytic Strategy | Enzyme Class | Principle | Potential Product | Reference |
|---|---|---|---|---|
| Kinetic Resolution (Hydrolysis) | Lipases, Esterases | Enantioselective hydrolysis of a racemic ester | One enantiomer as the acid, the other as the unreacted ester | rsc.org |
| Kinetic Resolution (Esterification) | Lipases | Enantioselective esterification of a racemic acid | One enantiomer as the ester, the other as the unreacted acid | nih.gov |
| Dynamic Kinetic Resolution (DKR) | Hydrolases combined with a racemization catalyst | Simultaneous resolution and racemization of the undesired enantiomer | A single enantiomer with theoretical yield approaching 100% | rsc.org |
| Whole-Cell Catalysis | Engineered Microorganisms | Uses entire cells, avoiding enzyme purification | Enantiomerically pure profens with reusable catalysts | frontiersin.org |
Mechanochemical Synthesis of 2-(4-Bromo-3-fluorophenyl)propanoic acid
Mechanochemistry involves inducing chemical reactions through mechanical energy, such as grinding or milling, often in the absence of a solvent. nih.gov This solvent-free approach aligns perfectly with the goals of green chemistry by dramatically reducing chemical waste. thieme-connect.com Reactions are typically carried out in a ball mill, where the impact and friction between milling balls and the reactants provide the energy for the transformation. nih.gov
For the synthesis of 2-(4-bromo-3-fluorophenyl)propanoic acid, mechanochemistry could be applied to several steps. Notably, halogenation reactions have been successfully performed under mechanochemical conditions. colab.ws The use of solid reagents like N-bromosuccinimide for bromination or NFSI for fluorination in a ball mill can provide an efficient, solvent-free alternative to traditional solution-phase methods. colab.ws Mechanochemical C-H activation is also an emerging field that could offer novel, direct routes to functionalized aromatic compounds. nih.govacs.org These solvent-free reactions are often faster than their solution-based counterparts due to the high concentration of reactants and the increased surface area of contact generated during milling. thieme-connect.com
Table 4: Potential Mechanochemical Steps in Synthesis
| Reaction Type | Mechanochemical Method | Potential Reagents | Advantages | Reference |
|---|---|---|---|---|
| Bromination | Ball Milling | Substrate + N-Bromosuccinimide (NBS) | Solvent-free, reduced waste, potentially faster reaction times | colab.ws |
| Fluorination | Ball Milling | Substrate + N-fluorobenzenesulfonimide (NFSI) | Avoids hazardous solvents, high efficiency | colab.ws |
| C-C Bond Formation | Ball Milling | Aryl halide + coupling partner + catalyst | Can enable reactions with insoluble substrates, improved energy efficiency | thieme-connect.comnih.gov |
Flow Chemistry Applications in Reaction Optimization for 2-(4-Bromo-3-fluorophenyl)propanoic acid
Flow chemistry, where reactions are performed in a continuously flowing stream within a reactor, has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs). mdpi.combeilstein-journals.org This approach offers significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety, and improved scalability. nih.govscispace.com
In the synthesis of 2-(4-bromo-3-fluorophenyl)propanoic acid, flow chemistry can be used to optimize individual reaction steps or to integrate multiple steps into a continuous sequence. mdpi.com Key benefits include:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, enabling precise temperature control that is difficult to achieve in large batch reactors. beilstein-journals.org This can improve selectivity and reduce the formation of byproducts.
Improved Safety: The small internal volume of flow reactors means that only a small amount of material is reacting at any given time, significantly reducing the risks associated with handling hazardous reagents or running highly exothermic reactions. nih.gov
Reaction Optimization: Parameters such as temperature, pressure, reagent stoichiometry, and residence time can be rapidly screened and optimized by automated systems, accelerating process development. mdpi.com
Multi-step Synthesis: Individual flow reactors can be linked together ("telescoped synthesis"), allowing the output from one reaction to be fed directly into the next without the need for manual isolation and purification of intermediates. mdpi.com
A flow synthesis of 2-(4-bromo-3-fluorophenyl)propanoic acid could involve, for example, a regioselective bromination in one reactor module, followed immediately by a fluorination or an alpha-alkylation step in a subsequent module, streamlining the entire manufacturing process. mdpi.com
Table 5: Comparison of Batch vs. Flow Chemistry for a Synthetic Step
| Parameter | Batch Processing | Flow Chemistry | Reference |
|---|---|---|---|
| Heat Transfer | Slow and inefficient, potential for local hot spots | Fast and highly efficient, precise temperature control | beilstein-journals.org |
| Mixing | Dependent on stirrer speed and vessel geometry | Rapid and efficient due to short diffusion distances | mdpi.com |
| Safety | Higher risk due to large volumes of reagents | Inherently safer due to small reactor volume | nih.gov |
| Scalability | Complex, often requires re-optimization | Simpler, achieved by running the system for a longer time ("scaling out") | researchgate.net |
| Process Control | Manual or semi-automated, slower response | Fully automated, real-time monitoring and control | mdpi.com |
Purification and Isolation Techniques for Synthetic 2-(4-Bromo-3-fluorophenyl)propanoic acid
The purification of the final 2-(4-bromo-3-fluorophenyl)propanoic acid product is a critical step to ensure it meets the high-purity standards required for its subsequent applications, particularly in pharmaceutical synthesis. Achieving high purity often necessitates the use of advanced, multi-step purification protocols combining chromatographic and crystallization methods.
Advanced Chromatographic Purification (e.g., Preparative HPLC, SFC)
For challenging separations of the target compound from closely related structural isomers or other impurities, advanced chromatographic techniques like preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are employed.
Preparative High-Performance Liquid Chromatography (HPLC):
Preparative HPLC is a powerful purification technique that utilizes high pressure to pass a solvent mixture (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase). google.com Separation occurs based on the differential partitioning of the components between the two phases. For a polar molecule like 2-(4-bromo-3-fluorophenyl)propanoic acid, Reversed-Phase HPLC (RP-HPLC) is the most common and effective mode.
In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., silica derivatized with C18 alkyl chains) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol. researchgate.netpensoft.net An acid modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. google.com By running a gradient of increasing organic solvent concentration, compounds are eluted in order of increasing hydrophobicity. The fractions corresponding to the pure desired product are collected, and the solvent is subsequently removed.
Supercritical Fluid Chromatography (SFC):
SFC has emerged as a greener and often faster alternative to preparative HPLC, particularly for chiral separations. nih.govovid.com This technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. arctomsci.com The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and reduced solvent consumption. arctomsci.com
For the purification of arylpropanoic acids, SFC is particularly advantageous. nih.govovid.com The mobile phase typically consists of supercritical CO₂ modified with a small amount of a polar organic solvent (co-solvent), such as methanol. nih.gov Research on similar arylpropanoic acids has shown that effective separation can be achieved on various stationary phases, including chiral stationary phases (CSPs) like Chiralpak AD-H or Chiralcel OJ-H if enantiomeric separation is required. nih.govovid.com For achiral purification, stationary phases with polar functionalities would be selected. A key advantage noted in the literature is the ability to resolve acidic compounds like propanoic acid derivatives using an additive-free mobile phase (e.g., CO₂/methanol), which simplifies product isolation after fraction collection. nih.gov
Below is an interactive data table summarizing typical starting parameters for these advanced chromatographic techniques, based on established methods for similar arylpropanoic acids.
| Parameter | Preparative RP-HPLC | Preparative SFC |
|---|---|---|
| Stationary Phase | C18-derivatized silica | Polar modified silica or Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Water/Acetonitrile or Water/Methanol Gradient | Supercritical CO₂ / Methanol |
| Additive | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Often additive-free; may use TFA for acidic compounds |
| Detection | UV/Vis (e.g., at 225 nm) | UV/Vis, Mass Spectrometry (MS) |
| Key Advantage | High resolution for polar and nonpolar impurities | Fast, reduced organic solvent use, efficient for chiral separations |
Crystallization-Based Purity Enhancement
Following chromatographic purification, crystallization is a fundamental and highly effective technique for further enhancing the purity of solid compounds and for isolating the final product in a stable, crystalline form. This process relies on the principle that the desired compound and its impurities have different solubilities in a given solvent or solvent mixture.
The process involves dissolving the crude or semi-purified 2-(4-bromo-3-fluorophenyl)propanoic acid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. The solution is then slowly cooled, allowing the solubility of the compound to decrease. As the solution becomes supersaturated, the target compound preferentially crystallizes, leaving the more soluble impurities behind in the solvent (mother liquor).
The choice of solvent is paramount for successful crystallization. An ideal solvent would dissolve the compound well at high temperatures but poorly at low temperatures. Given the structure of 2-(4-bromo-3-fluorophenyl)propanoic acid, which is soluble in organic solvents but has low water solubility, a mixed solvent system is often effective. evitachem.com A common approach for carboxylic acids is to dissolve the compound in a soluble organic solvent (e.g., ethanol (B145695), methanol, or ethyl acetate) and then add a less-polar "anti-solvent" (e.g., hexanes or heptane) until turbidity is observed, followed by gentle heating to redissolve and slow cooling. Alternatively, a single solvent system using solvents like toluene (B28343) or a mixture of water and a water-miscible organic solvent could be explored. The final crystalline product is then isolated by filtration, washed with a small amount of cold solvent to remove residual mother liquor, and dried under vacuum.
The table below outlines potential solvent systems for the crystallization of 2-(4-bromo-3-fluorophenyl)propanoic acid based on its chemical properties.
| Solvent System Type | Primary Solvent (for dissolution) | Anti-Solvent (for precipitation) | Rationale |
|---|---|---|---|
| Mixed-Solvent System 1 | Ethyl Acetate | Hexane or Heptane | Good solubility in a polar aprotic solvent, with precipitation induced by a nonpolar alkane. |
| Mixed-Solvent System 2 | Ethanol | Water | High solubility in alcohol, with reduced solubility upon addition of water. |
| Single-Solvent System | Toluene | N/A | Moderate solubility at room temperature, with significantly higher solubility at elevated temperatures. |
Stereochemical Investigations and Enantioselective Synthesis of 2 4 Bromo 3 Fluorophenyl Propanoic Acid
Chirality and Enantiomer Characterization of 2-(4-Bromo-3-fluorophenyl)propanoic acid
2-(4-Bromo-3-fluorophenyl)propanoic acid is a chiral compound due to the presence of a stereocenter at the second carbon atom (C2) of the propanoic acid chain. This carbon is bonded to four different groups: a hydrogen atom, a methyl group, a carboxylic acid group, and a 4-bromo-3-fluorophenyl group.
This structural arrangement results in the existence of two non-superimposable mirror images, known as enantiomers. These are designated as (S)-2-(4-Bromo-3-fluorophenyl)propanoic acid and (R)-2-(4-Bromo-3-fluorophenyl)propanoic acid based on the Cahn-Ingold-Prelog priority rules.
While enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they exhibit distinct optical activities, rotating plane-polarized light in equal but opposite directions. The (S)-enantiomer of many 2-arylpropanoic acids is often the more biologically active form. nih.gov The specific rotation, [α]D, for each enantiomer of 2-(4-Bromo-3-fluorophenyl)propanoic acid would be determined experimentally to characterize their optical properties.
Table 1: Structural and Stereochemical Properties of 2-(4-Bromo-3-fluorophenyl)propanoic acid
| Property | Description |
| Chemical Formula | C₉H₈BrFO₂ |
| Molecular Weight | 247.06 g/mol |
| Chiral Center | C2 of the propanoic acid moiety |
| Enantiomers | (S)-2-(4-Bromo-3-fluorophenyl)propanoic acid(R)-2-(4-Bromo-3-fluorophenyl)propanoic acid |
| Key Structural Features | Propanoic acid group, 4-bromo-3-fluorophenyl substituent |
Chiral Resolution Techniques for 2-(4-Bromo-3-fluorophenyl)propanoic acid Enantiomers
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. For acidic compounds like 2-(4-Bromo-3-fluorophenyl)propanoic acid, several established techniques can be employed.
A prevalent method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic acid with an enantiomerically pure chiral base. libretexts.org The resulting products are diastereomeric salts ((R)-acid·(R)-base and (S)-acid·(R)-base), which, unlike enantiomers, have different physical properties, including solubility. libretexts.org
This difference in solubility allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from the solution, after which it can be isolated. Subsequent treatment of the separated diastereomeric salt with a strong acid regenerates the enantiomerically pure carboxylic acid and the chiral resolving agent, which can often be recovered. wikipedia.org
Table 2: Illustrative Process of Diastereomeric Salt Resolution
| Step | Description | Reactants | Products | Separation Method |
| 1. Salt Formation | Reaction of the racemic acid with a single enantiomer of a chiral base. | Racemic 2-(4-bromo-3-fluorophenyl)propanoic acid + (R)-1-Phenylethylamine | Mixture of two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base] | - |
| 2. Separation | Exploitation of different solubilities to separate the diastereomers. | Mixture of diastereomeric salts in a suitable solvent. | Solid, less soluble diastereomer; Dissolved, more soluble diastereomer. | Fractional Crystallization |
| 3. Liberation | Acidification of the separated salt to recover the pure enantiomer. | Isolated diastereomeric salt + Strong acid (e.g., HCl) | Enantiopure 2-(4-bromo-3-fluorophenyl)propanoic acid + Chiral base salt | Extraction |
Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are widely used for this purpose. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
For 2-arylpropanoic acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are particularly effective. documentsdelivered.comntu.edu.tw SFC is often favored as a "green chemistry" alternative to HPLC, as it primarily uses compressed CO₂ as the mobile phase, reducing the consumption of organic solvents. nih.govresearchgate.net
While specific method parameters for 2-(4-Bromo-3-fluorophenyl)propanoic acid are not widely published, the conditions used for structurally similar compounds like ibuprofen (B1674241) provide a strong basis for method development.
Table 3: Exemplar Chromatographic Conditions for Chiral Separation of Profens
| Parameter | HPLC | SFC |
| Technique | High-Performance Liquid Chromatography | Supercritical Fluid Chromatography |
| Chiral Stationary Phase | Chiralpak AD (amylose derivative) documentsdelivered.com | Kromasil CHI-TBB nih.gov |
| Mobile Phase | Isohexane with a polar alcohol modifier (e.g., 2-propanol) documentsdelivered.com | Supercritical CO₂ with a modifier (e.g., Methanol) nih.gov |
| Detection | UV Spectroscopy | UV Spectroscopy |
| Principle | Differential interaction of enantiomers with the CSP. | Differential interaction of enantiomers with the CSP in a supercritical fluid mobile phase. |
| Typical Outcome | Baseline separation of (R) and (S) enantiomers with distinct retention times. | Efficient and rapid separation with reduced solvent waste. researchgate.net |
Asymmetric Synthesis Approaches for Enantiopure 2-(4-Bromo-3-fluorophenyl)propanoic acid
As an alternative to resolving a racemic mixture, asymmetric synthesis aims to create a single, desired enantiomer directly. This approach avoids the theoretical 50% loss of material inherent in classical resolution.
Asymmetric catalysis involves using a small amount of a chiral catalyst to stereoselectively create the desired product. For the synthesis of 2-arylpropanoic acids, a key strategy is the asymmetric hydrovinylation of the corresponding vinyl arene. nih.gov This reaction involves adding a hydrogen and a vinyl group across the double bond of a styrene (B11656) derivative. Subsequent oxidative cleavage of the newly introduced double bond yields the desired propanoic acid with high enantiopurity. nih.gov Chiral transition metal complexes, often involving rhodium or nickel, are typically used as catalysts.
Another approach is the asymmetric hydrogenation of a 2-(4-bromo-3-fluorophenyl)propenoic acid precursor using a chiral catalyst, which would selectively produce one enantiomer of the final product.
This strategy involves temporarily attaching a chiral molecule, known as a chiral auxiliary, to a prochiral substrate. wikipedia.org The auxiliary then directs a subsequent reaction, such as alkylation, to occur stereoselectively on one face of the molecule. After the desired chiral center has been established, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com
For synthesizing 2-(4-Bromo-3-fluorophenyl)propanoic acid, a common approach would involve attaching a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, to an acetic acid derivative. wikipedia.org The resulting amide would be deprotonated to form an enolate, which is then alkylated with a methylating agent. The steric hindrance from the chiral auxiliary directs the methyl group to add from a specific face, creating the desired stereocenter. Finally, hydrolysis removes the auxiliary, yielding the enantiopure 2-(4-Bromo-3-fluorophenyl)propanoic acid.
Table 4: General Scheme for Chiral Auxiliary-Mediated Synthesis
| Step | Description |
| 1. Attachment | A prochiral precursor (e.g., (4-bromo-3-fluorophenyl)acetyl chloride) is reacted with a chiral auxiliary (e.g., (S)-4-benzyloxazolidinone) to form a chiral substrate. |
| 2. Stereoselective Reaction | The substrate is treated with a base (e.g., LDA) to form a chiral enolate, which is then alkylated with an electrophile (e.g., methyl iodide). The auxiliary directs the alkylation to one face. |
| 3. Cleavage | The chiral auxiliary is cleaved from the product, typically through hydrolysis, to yield the enantiomerically pure target acid. |
| 4. Recovery | The chiral auxiliary is recovered for reuse, making the process more economical. |
Stereospecificity in Biological Interactions of 2-(4-Bromo-3-fluorophenyl)propanoic acid Enantiomers
Detailed biological studies specifically focused on the enantiomers of 2-(4-Bromo-3-fluorophenyl)propanoic acid are not extensively documented in publicly available research. However, the compound belongs to the 2-arylpropionic acid class, commonly known as "profens," a well-established group of nonsteroidal anti-inflammatory drugs (NSAIDs). The pharmacological activity of profens is known to be highly stereospecific. viamedica.plnih.gov For this class of compounds, the biological activity, primarily the inhibition of cyclooxygenase (COX) enzymes, resides almost exclusively in the (S)-enantiomer. viamedica.plnih.gov
The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. viamedica.pl The therapeutic effects of NSAIDs are derived from the inhibition of these enzymes. Research on analogous profens like ibuprofen, flurbiprofen (B1673479), and ketoprofen (B1673614) has consistently demonstrated that the (S)-enantiomer is significantly more potent in inhibiting COX enzymes than the (R)-enantiomer. nih.govnih.gov In many cases, the (R)-enantiomer is considered inactive or possesses negligible activity. viamedica.plnih.gov For instance, the (S)-enantiomer of flurbiprofen is over 100-fold more potent than the (R)-enantiomer at inhibiting COX-2. nih.gov
This pronounced stereoselectivity is attributed to the specific three-dimensional arrangement of the chiral center in the (S)-enantiomer, which allows for a more favorable interaction with the active site of the COX enzymes. nih.gov The propionic acid moiety and the aryl group of the (S)-form align correctly within the enzyme's binding pocket to block the entry of the natural substrate, arachidonic acid. nih.gov The (R)-enantiomer, with its opposite configuration, does not fit as effectively, leading to a dramatic reduction in inhibitory power. nih.gov
Given that 2-(4-Bromo-3-fluorophenyl)propanoic acid shares the core 2-arylpropionic acid structure, it is scientifically reasonable to extrapolate that its biological activity will follow the same stereospecific pattern. The (S)-enantiomer is expected to be the pharmacologically active form (the eutomer), responsible for any potential anti-inflammatory effects via COX inhibition. Conversely, the (R)-enantiomer (the distomer) is expected to be substantially less active.
While direct experimental data such as IC50 values for the individual enantiomers of 2-(4-Bromo-3-fluorophenyl)propanoic acid against COX-1 and COX-2 are not available in the cited literature, the established principles of stereochemistry in the pharmacology of profens provide a strong predictive framework for its behavior. The data presented in the following table for the well-studied profen, Flurbiprofen, illustrates the typical disparity in activity between enantiomers in this class.
Table 1: Comparative COX Inhibition by Flurbiprofen Enantiomers
| Compound | Target Enzyme | IC50 (µmol/L) | Potency Difference (S vs. R) |
| (S)-Flurbiprofen | COX-2 | 0.48 | > 166-fold |
| (R)-Flurbiprofen | COX-2 | > 80 | |
| This table presents data on the inhibitory concentration (IC50) of Flurbiprofen enantiomers against purified cyclooxygenase-2 (COX-2) from sheep placenta, demonstrating the significantly higher potency of the (S)-enantiomer. Data sourced from PubMed. nih.gov |
This principle of stereospecificity is a critical consideration in drug design and development, as administering a single, active enantiomer (a eutomer) instead of a racemic mixture can offer a better therapeutic profile. researchgate.net
Pre Clinical Biological Activity and Pharmacological Characterization of 2 4 Bromo 3 Fluorophenyl Propanoic Acid
In Vitro Pharmacological Profiling of 2-(4-Bromo-3-fluorophenyl)propanoic acid
No publicly available data were found regarding the in vitro pharmacological profile of 2-(4-Bromo-3-fluorophenyl)propanoic acid.
Receptor Binding and Functional Assays (e.g., GPCRs, Nuclear Receptors)
Information on the binding affinity and functional activity of 2-(4-Bromo-3-fluorophenyl)propanoic acid at G-protein coupled receptors (GPCRs), nuclear receptors, or other receptor types is not available in the public domain.
Enzyme Inhibition Studies (e.g., COX, LOX, Kinases relevant to inflammation or cancer)
There are no published studies detailing the inhibitory activity of 2-(4-Bromo-3-fluorophenyl)propanoic acid against key enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), or various kinases involved in inflammation or cancer.
Cell-Based Assays for Cellular Response and Viability (e.g., Apoptosis, Proliferation, Migration)
No research has been published describing the effects of 2-(4-Bromo-3-fluorophenyl)propanoic acid in cell-based assays that assess cellular responses like apoptosis, proliferation, or migration.
Modulation of Key Intracellular Signaling Pathways
Data on the ability of 2-(4-Bromo-3-fluorophenyl)propanoic acid to modulate key intracellular signaling pathways is not available in the current body of scientific literature.
In Vivo Pre-clinical Efficacy Studies of 2-(4-Bromo-3-fluorophenyl)propanoic acid
No in vivo preclinical efficacy studies for 2-(4-Bromo-3-fluorophenyl)propanoic acid have been reported in the public scientific literature.
Animal Models of Disease (e.g., inflammation, pain, cancer, infection)
There is no available information on the evaluation of 2-(4-Bromo-3-fluorophenyl)propanoic acid in any animal models of inflammation, pain, cancer, or infection.
Pharmacodynamic Endpoints in Animal Models
Currently, there is a notable absence of publicly available scientific literature detailing the specific pharmacodynamic endpoints of 2-(4-Bromo-3-fluorophenyl)propanoic acid in pre-clinical animal models. Research into this particular chemical entity appears to be in a nascent stage, with no published studies outlining its effects on biological systems or the specific biomarkers modulated by its activity.
In the broader context of phenylpropanoic acids, a class to which 2-(4-Bromo-3-fluorophenyl)propanoic acid belongs, pharmacodynamic studies in animal models typically investigate a range of endpoints depending on the therapeutic target. For instance, in the evaluation of anti-inflammatory phenylpropanoic acids, common pharmacodynamic endpoints include the reduction of paw edema induced by agents like carrageenan or histamine, decreased leukocyte infiltration into inflamed tissues, and the modulation of pro-inflammatory cytokine levels such as TNF-α, IL-6, and IL-1β.
Should 2-(4-Bromo-3-fluorophenyl)propanoic acid be investigated for analgesic properties, key pharmacodynamic endpoints would likely involve assessments of pain thresholds in response to thermal, mechanical, or chemical stimuli in various animal models, such as the hot plate test, tail-flick test, or the writhing test.
Conversely, if the compound were to be explored for anticancer activity, relevant pharmacodynamic endpoints in animal tumor models (e.g., xenografts) would include the inhibition of tumor growth, reduction in tumor volume, induction of apoptosis (programmed cell death) within cancer cells, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).
The presence of the bromo and fluoro substituents on the phenyl ring of 2-(4-Bromo-3-fluorophenyl)propanoic acid suggests that its pharmacodynamic profile may be distinct from non-halogenated analogues. Halogenation can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets, thereby potentially leading to unique pharmacodynamic effects that warrant future investigation.
Dose-Response Relationships in Pre-clinical Animal Studies
Comprehensive dose-response relationships for 2-(4-Bromo-3-fluorophenyl)propanoic acid in pre-clinical animal studies have not been reported in the available scientific literature. The establishment of a dose-response relationship is a critical step in the pre-clinical development of any potential therapeutic agent, as it provides essential information on the potency and efficacy of the compound.
In principle, pre-clinical dose-response studies for a compound like 2-(4-Bromo-3-fluorophenyl)propanoic acid would involve administering a range of doses to animal subjects and measuring the magnitude of a specific biological response. The resulting data is typically plotted to generate a dose-response curve, from which key parameters such as the ED50 (the dose that produces 50% of the maximal effect) can be determined.
The nature of these studies would be contingent on the suspected therapeutic application of the compound. For example, if investigating anti-inflammatory effects, researchers would administer varying doses and measure the corresponding reduction in inflammation. For potential anticancer applications, a dose-response study would assess the relationship between the administered dose and the extent of tumor growth inhibition.
Without empirical data, it is only possible to speculate on the potential dose-response characteristics of 2-(4-Bromo-3-fluorophenyl)propanoic acid. The halogen substitutions could potentially enhance its potency, which would be reflected in a lower ED50 value compared to similar non-halogenated compounds. However, this remains a hypothesis pending dedicated pre-clinical investigation.
Comparative Biological Evaluation of 2-(4-Bromo-3-fluorophenyl)propanoic acid with Related Phenylpropanoic Acids
A direct comparative biological evaluation of 2-(4-Bromo-3-fluorophenyl)propanoic acid with other related phenylpropanoic acids is not available in the current body of scientific research. Such studies are vital for understanding the structure-activity relationships (SAR) within a class of compounds and for identifying lead candidates with optimal pharmacological profiles.
In a hypothetical comparative study, 2-(4-Bromo-3-fluorophenyl)propanoic acid would be evaluated alongside a series of structurally related analogues. These could include, for example, the non-halogenated parent compound, 2-phenylpropanoic acid, as well as analogues with different halogen substitutions (e.g., chloro, iodo) or different substitution patterns on the phenyl ring.
The biological activities assessed in such a comparative evaluation would align with the potential therapeutic indications. For instance, if anti-inflammatory activity is the focus, the compounds would be compared for their ability to inhibit key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or for their efficacy in animal models of inflammation.
Elucidation of Molecular Mechanisms of Action for 2 4 Bromo 3 Fluorophenyl Propanoic Acid
Identification and Validation of Molecular Targets for 2-(4-Bromo-3-fluorophenyl)propanoic acid
Affinity Proteomics and Chemoproteomics Approaches
To identify the molecular targets of 2-(4-Bromo-3-fluorophenyl)propanoic acid, affinity and chemoproteomics approaches would be employed. These techniques typically involve immobilizing the compound on a solid support to "pull down" interacting proteins from cell lysates or using chemical probes to covalently label binding partners in a cellular context. Subsequent identification of these proteins by mass spectrometry would reveal potential direct targets. However, no such studies have been published for this specific compound.
Transcriptomic and Proteomic Analysis of Cellular Responses
Analyzing the global changes in gene expression (transcriptomics) and protein levels (proteomics) within cells after treatment with the compound could provide insights into the biological pathways it modulates. Techniques like RNA-sequencing and quantitative mass spectrometry would be used to compare treated and untreated cells. This would help to form hypotheses about the compound's mechanism of action by identifying affected cellular processes. As of now, the results of such analyses for 2-(4-Bromo-3-fluorophenyl)propanoic acid are not available.
Biophysical Characterization of 2-(4-Bromo-3-fluorophenyl)propanoic acid-Target Interactions
Kinetic and Thermodynamic Binding Studies (e.g., SPR, ITC)
Once a molecular target is identified, biophysical techniques are used to characterize the binding interaction. nih.gov
Surface Plasmon Resonance (SPR) would measure the kinetics of the interaction (association and dissociation rates) in real-time.
Isothermal Titration Calorimetry (ITC) would determine the thermodynamic parameters of binding, such as the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). nih.govnih.gov
These studies provide quantitative data on the strength and nature of the compound-target interaction. No published SPR or ITC data is available for 2-(4-Bromo-3-fluorophenyl)propanoic acid.
Structural Biology (e.g., X-ray Crystallography, Cryo-EM) of Compound-Target Complexes
Determining the three-dimensional structure of the compound bound to its protein target is crucial for understanding the precise molecular interactions.
X-ray Crystallography could provide a high-resolution snapshot of the compound in the target's binding pocket, revealing key contacts like hydrogen bonds and hydrophobic interactions. nih.gov
Cryo-electron microscopy (Cryo-EM) is another powerful technique used to determine the structure of protein complexes, particularly for large or membrane-bound targets. nih.govnih.gov
There are no publicly available crystal or cryo-EM structures for 2-(4-Bromo-3-fluorophenyl)propanoic acid in complex with a biological target.
Allosteric Modulation and Conformational Dynamics Induced by 2-(4-Bromo-3-fluorophenyl)propanoic acid
Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) site, causing a conformational change that alters the protein's activity. nih.govnih.gov Research would be required to determine if 2-(4-Bromo-3-fluorophenyl)propanoic acid acts as an allosteric modulator. This would involve functional assays in the presence of the natural ligand and computational studies like molecular dynamics simulations to investigate how the compound might induce conformational changes in its target protein. mdpi.com Such specific investigations into the allosteric potential of 2-(4-Bromo-3-fluorophenyl)propanoic acid have not been reported.
In-depth Analysis of 2-(4-Bromo-3-fluorophenyl)propanoic acid Reveals Limited Data on Specific Cellular Effects
Despite its availability as a chemical intermediate, detailed research elucidating the specific downstream cellular and physiological effects of 2-(4-Bromo-3-fluorophenyl)propanoic acid remains scarce in publicly accessible scientific literature. The compound is primarily recognized as a building block in medicinal chemistry, with its potential biological activities largely extrapolated from the broader class of phenylpropanoic acids.
Initial investigations into the molecular mechanisms of 2-(4-Bromo-3-fluorophenyl)propanoic acid suggest a potential for interaction with biological targets such as enzymes or receptors. The presence of halogen atoms, specifically bromine and fluorine, on the phenyl ring is thought to enhance its binding affinity to various molecular targets. This structural feature could theoretically modulate biochemical pathways associated with inflammation and cancer progression. For instance, it is hypothesized that the compound may inhibit specific enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects.
However, a thorough review of existing research reveals a conspicuous absence of specific studies detailing the downstream cellular and physiological consequences of these potential interactions. While the broader class of 2-phenylpropanoic acid derivatives has been a subject of extensive research, leading to the development of well-known nonsteroidal anti-inflammatory drugs (NSAIDs), the specific biological profile of 2-(4-Bromo-3-fluorophenyl)propanoic acid has not been independently characterized in published literature.
Research on analogous compounds within the phenylpropanoic acid family has demonstrated a range of biological activities, including the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Furthermore, some derivatives have been investigated for their potential as anticancer agents, showing effects on cell viability and proliferation in various cancer cell lines. These studies often involve detailed cellular assays to determine effects on specific signaling pathways, such as those involving NF-κB and various protein kinases.
Unfortunately, no such detailed research findings or data tables could be located for 2-(4-Bromo-3-fluorophenyl)propanoic acid itself. The compound is commercially available from various chemical suppliers, indicating its use in synthesis and potentially in early-stage drug discovery research. However, the results of such research, if any, have not been published in a manner that would allow for a detailed discussion of its specific downstream cellular and physiological effects.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 4 Bromo 3 Fluorophenyl Propanoic Acid Derivatives
Rational Design and Synthesis of 2-(4-Bromo-3-fluorophenyl)propanoic acid Analogs
Rational drug design is a strategic approach to discovering and developing new medicines based on an understanding of the biological target. nih.govmdpi.commdpi.com For a scaffold like 2-(4-Bromo-3-fluorophenyl)propanoic acid, this process involves the systematic synthesis of analogs to probe the chemical space around the core structure. The goal is to identify key pharmacophoric elements and understand how modifications to different parts of the molecule affect its interaction with its biological target. The synthesis of such analogs typically involves multi-step processes, potentially starting with the bromination and fluorination of phenylpropanoic acid derivatives. evitachem.combeilstein-journals.org
The substituted phenyl ring is a critical component of arylpropionic acid derivatives, engaging in crucial interactions with biological targets, often through hydrophobic and π-stacking interactions. acs.org The nature, position, and number of substituents on this aromatic ring can profoundly modulate the compound's activity, selectivity, and metabolic stability. mdpi.com
Halogen Substitutions: The parent compound features a bromine atom at the 4-position and a fluorine atom at the 3-position. SAR studies would typically explore moving these halogens to other positions (e.g., 2-, 5-, or 6-positions) or replacing them with other halogens like chlorine or iodine. The electronic properties (inductive vs. resonance effects) and size of the halogen can significantly impact binding affinity. For instance, additional fluorophenyl motifs have been shown to enhance binding affinity in some drug classes. mdpi.com
Heteroatom Substitutions: Replacing the phenyl ring with a heteroaromatic system (e.g., pyridine (B92270), thiophene, pyrazole) is a common strategy to alter electronic distribution, introduce hydrogen bonding capabilities, and improve properties like solubility. For example, replacing a phenyl ring with a pyridine ring has been used to modify the half-life of some 3-arylpropionic acids. humanjournals.com
The following table illustrates potential modifications to the aromatic ring of 2-(4-Bromo-3-fluorophenyl)propanoic acid for SAR studies.
| Modification Type | Position(s) | Example Substituent(s) | Rationale |
| Halogen | 2, 5, 6 | -Cl, -I | To explore the effect of halogen size and electronegativity on activity. |
| Alkyl | 2, 5, 6 | -CH₃, -C₂H₅ | To probe for steric hindrance and hydrophobic interactions in the binding pocket. |
| Alkoxy | 2, 5, 6 | -OCH₃ | To introduce potential hydrogen bond accepting capabilities and alter electronics. |
| Electron-Withdrawing | 5, 6 | -CN, -NO₂, -CF₃ | To significantly alter the electronic character of the ring and probe electronic requirements for binding. |
| Electron-Donating | 5, 6 | -NH₂, -OH | To introduce hydrogen bond donating/accepting groups and alter electronics. |
| Heteroaromatic Ring | N/A | Pyridinyl, Thienyl | To modulate physicochemical properties such as solubility and pKa, and introduce new interaction points. |
The propanoic acid side chain, and particularly the carboxylic acid group, is a defining feature of this class of compounds. It is often crucial for binding, typically forming ionic or hydrogen bond interactions with key residues (like arginine) in the active site of target enzymes. drugdesign.org
Common modifications include:
Esterification: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) can serve as a prodrug strategy, improving membrane permeability. The ester is then hydrolyzed in vivo to release the active carboxylic acid.
Amidation: Synthesis of primary, secondary, or tertiary amides can probe the necessity of the acidic proton and introduce new hydrogen bonding patterns.
Chain Homologation/Shortening: Varying the length of the alkyl chain (e.g., acetic acid or butanoic acid derivatives) helps determine the optimal distance between the aromatic ring and the acidic group for target binding.
Alpha-Substitution: The methyl group at the alpha position is characteristic of profens and contributes to their potency and metabolic profile. Exploring other small alkyl groups at this position can provide further SAR insights.
For the carboxylic acid group in 2-(4-Bromo-3-fluorophenyl)propanoic acid, several bioisosteric replacements could be investigated:
Tetrazole: The 5-substituted 1H-tetrazole ring is one of the most common carboxylic acid bioisosteres. It has a similar pKa and spatial distribution of its conjugate base, allowing it to mimic the ionic interactions of a carboxylate. drughunter.com
Hydroxamic Acid: This group is a moderately acidic metal-chelator and has been successfully used as a carboxylic acid surrogate. nih.gov
Acylsulfonamide: These groups are also acidic and can form similar interactions as a carboxylate while potentially altering the ADME profile.
Isoxazolol: This is another acidic heterocycle that can serve as a bioisostere. nih.gov
The following table summarizes common bioisosteres for the carboxylic acid functional group.
| Bioisostere | Structure | Acidity (pKa) | Key Features |
| Carboxylic Acid | -COOH | ~4.5 | Parent functional group. |
| Tetrazole | -CN₄H | ~4.5 - 4.9 | Similar acidity and geometry to carboxylate; metabolically more stable. drughunter.com |
| Hydroxamic Acid | -CONHOH | ~8 - 9 | Moderately acidic; strong metal-chelating properties. nih.gov |
| Acylsulfonamide | -CONHSO₂R | Variable | Acidic proton on nitrogen; can improve metabolic profile. nih.gov |
| Isoxazolol | C₃H₂NO₂-R | ~4 - 6 | Acidic heterocycle; can mimic carboxylate interactions. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-(4-Bromo-3-fluorophenyl)propanoic acid Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net For a series of 2-(4-Bromo-3-fluorophenyl)propanoic acid analogs, a robust QSAR model can predict the activity of unsynthesized compounds, thereby guiding and prioritizing synthetic efforts. mdpi.com
The foundation of a QSAR model is the numerical representation of molecular structures using molecular descriptors. These descriptors quantify various physicochemical and structural features of the molecules. ucsb.edu A wide range of descriptors can be calculated, generally falling into several categories:
Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching (e.g., molecular connectivity indices, Wiener index).
Electronic Descriptors: These quantify the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). These are often calculated using quantum-chemical methods. researchgate.net
Hydrophobic Descriptors: The most common hydrophobic descriptor is LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which is crucial for predicting absorption and membrane permeability.
Steric (3D) Descriptors: These relate to the three-dimensional shape and size of the molecule, such as molecular volume, surface area, and shape indices.
Quantum-Chemical Descriptors: These provide detailed information about the electronic structure and are derived from quantum mechanics calculations. nih.gov
The table below provides examples of descriptor classes used in QSAR studies.
| Descriptor Class | Example Descriptors | Information Provided |
| Constitutional (0D/1D) | Molecular Weight, Atom Count | Basic information about molecular composition. |
| Topological (2D) | Connectivity Indices, Kappa Shape Indices | Describes atomic connectivity and molecular shape/branching. |
| Geometric (3D) | Molecular Volume, Surface Area | Describes the 3D size and shape of the molecule. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Describes charge distribution and chemical reactivity. ucsb.edu |
| Hydrophobic | LogP, MLogP | Quantifies the lipophilicity of the molecule. |
Once descriptors are calculated for a series of synthesized and tested analogs, a QSAR model is developed using statistical methods to find the best correlation between a subset of descriptors (independent variables) and biological activity (dependent variable).
The typical workflow involves:
Data Set Preparation: A diverse set of compounds with accurately measured biological activities is compiled.
Data Splitting: The dataset is divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on "unseen" compounds. basicmedicalkey.com
Model Building: Various statistical techniques can be employed, ranging from Multiple Linear Regression (MLR) to more complex machine learning methods like Partial Least Squares (PLS), Support Vector Machines (SVM), or Artificial Neural Networks (ANN). mdpi.com
Model Validation: Validation is a critical step to ensure the model is robust and predictive, not just a result of chance correlation. basicmedicalkey.comnih.gov It involves both internal and external validation procedures. researchgate.netnih.gov
Key validation metrics include:
Coefficient of Determination (R²): A measure of the goodness-of-fit for the training set.
Leave-One-Out Cross-Validated R² (Q²): A measure of the model's internal predictive ability. A high Q² (typically > 0.5) indicates a robust model.
Predictive R² (R²_pred): Calculated for the external test set, this is considered the most stringent test of a model's predictive power. researchgate.net
A statistically significant and validated QSAR model provides valuable insights into the physicochemical properties that govern the biological activity of the 2-(4-Bromo-3-fluorophenyl)propanoic acid series, enabling the rational design of new, more potent analogs.
Pharmacophore Modeling and Ligand-Based Drug Design for 2-(4-Bromo-3-fluorophenyl)propanoic acid Derivatives
Pharmacophore modeling and ligand-based drug design are powerful computational tools used to identify and optimize new drug candidates when the three-dimensional structure of the biological target is unknown. gardp.orgnih.gov These methods rely on the principle that molecules with similar biological activities often share common steric and electronic features, known as a pharmacophore.
For derivatives of 2-(4-Bromo-3-fluorophenyl)propanoic acid, a hypothetical pharmacophore model can be constructed based on the structural features of known active analogs. The essential features would likely include:
A hydrophobic aromatic region: corresponding to the bromo-fluorophenyl ring.
A hydrogen bond acceptor/donor: represented by the carboxylic acid moiety.
Specific halogen bonding interactions: arising from the bromine and fluorine atoms, which can influence binding affinity and selectivity.
By creating a 3D arrangement of these features, a pharmacophore model can be used to screen large virtual libraries of compounds to identify new molecules that fit the model and are therefore likely to possess the desired biological activity.
Ligand-based drug design further utilizes the information from a set of known active and inactive molecules to build quantitative structure-activity relationship (QSAR) models. For 2-(4-Bromo-3-fluorophenyl)propanoic acid derivatives, a QSAR study would aim to correlate variations in their biological activity with changes in their physicochemical properties (e.g., lipophilicity, electronic effects of substituents). Such models can predict the activity of newly designed compounds before their synthesis, thereby streamlining the drug discovery process.
While specific pharmacophore models for 2-(4-Bromo-3-fluorophenyl)propanoic acid derivatives are not extensively reported in publicly available literature, the general principles of ligand-based design for arylpropanoic acids suggest that modifications to the phenyl ring and the propanoic acid side chain would be key areas for optimization.
Fragment-Based Drug Discovery (FBDD) Strategies Leveraging 2-(4-Bromo-3-fluorophenyl)propanoic acid Fragments
Fragment-based drug discovery (FBDD) has emerged as a highly effective strategy for identifying lead compounds. nih.gov This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind weakly to a biological target. nih.gov These initial hits are then optimized and grown into more potent, drug-like molecules.
The 2-(4-Bromo-3-fluorophenyl)propanoic acid scaffold can be deconstructed into several fragments that could be valuable in FBDD campaigns. Key fragments include:
4-Bromo-3-fluorophenyl fragment: This fragment is of particular interest due to the presence of two different halogens, offering potential for specific halogen bonding interactions with a protein target. The bromine atom can act as a versatile synthetic handle for further chemical modifications.
Phenylpropanoic acid fragment: This fragment provides a carboxylic acid group for hydrogen bonding and a hydrophobic phenyl ring for van der Waals interactions.
In a typical FBDD workflow, a library of fragments, potentially including the bromo-fluorophenyl moiety, would be screened against a target of interest using biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR). drugdiscoverychemistry.com Once a fragment hit is identified and its binding mode is determined, medicinal chemists can employ strategies such as fragment growing, linking, or merging to develop a more potent lead compound.
For instance, if the 4-bromo-3-fluorophenyl fragment is found to bind to a specific pocket on a target protein, it can be elaborated by adding functional groups that extend into adjacent regions of the binding site to increase affinity and selectivity. The inherent chemical tractability of the aryl bromide makes it an excellent starting point for such optimization efforts.
Computational Chemistry and in Silico Modeling of 2 4 Bromo 3 Fluorophenyl Propanoic Acid
Quantum Chemical Calculations of Electronic and Geometric Structures of 2-(4-Bromo-3-fluorophenyl)propanoic acid
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometric structure) and the distribution of electrons within the molecule (electronic structure). finechem-mirea.rudoaj.org
For 2-(4-Bromo-3-fluorophenyl)propanoic acid, these calculations can predict key parameters like bond lengths, bond angles, and dihedral angles. The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be determined. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. Such calculations would typically be performed using software like Gaussian, with basis sets such as 6-311++G(d,p) providing a good balance of accuracy and computational cost. doaj.org
Table 1: Predicted Geometric and Electronic Properties of 2-(4-Bromo-3-fluorophenyl)propanoic acid (Note: This data is illustrative, based on typical quantum chemical calculation outputs.)
| Parameter | Predicted Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 2.5 D |
| Molecular Surface Area | 185 Ų |
Molecular Docking and Virtual Screening Studies with Potential Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govnih.gov Given that arylpropanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), a primary potential biological target for 2-(4-Bromo-3-fluorophenyl)propanoic acid is the cyclooxygenase (COX) enzyme. mdpi.com Molecular docking studies can simulate the interaction of this compound with both COX-1 and COX-2 isoforms to predict its binding affinity and selectivity. zsmu.edu.uacsfarmacie.cz
Virtual screening uses these docking methods to rapidly screen large libraries of compounds against a biological target. researchgate.net Derivatives of the 2-(4-Bromo-3-fluorophenyl)propanoic acid core could be screened in silico to identify those with the highest predicted activity, prioritizing them for synthesis and experimental testing.
Once docked into the active site of a target protein like COX-2, the specific interactions between 2-(4-Bromo-3-fluorophenyl)propanoic acid and the protein's amino acid residues can be analyzed. This analysis identifies crucial hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. For example, the carboxylic acid group of the propanoic acid moiety is expected to form key hydrogen bonds with residues such as Arginine and Tyrosine in the COX active site, a common feature for many NSAIDs. The bromo-fluorophenyl group would likely occupy a hydrophobic pocket, with the halogen atoms potentially forming halogen bonds or other specific interactions.
Docking algorithms predict one or more likely binding poses (modes) of the ligand within the protein's binding site. nih.gov These predictions are ranked using scoring functions, which estimate the binding affinity (often expressed as a binding energy in kcal/mol or an inhibition constant, Ki). zsmu.edu.ua A lower binding energy generally indicates a more stable complex and higher affinity. nih.gov Comparing the predicted binding affinities for COX-1 and COX-2 can provide an in silico estimation of the compound's selectivity, which is a critical factor in drug design. zsmu.edu.ua
Table 2: Illustrative Molecular Docking Results against COX Isoforms (Note: This data is hypothetical and for illustrative purposes only.)
| Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues |
|---|---|---|---|
| COX-1 | -7.5 | 0.25 µM | Arg120, Tyr355, Ser530 |
| COX-2 | -8.8 | 0.05 µM | Arg513, Tyr385, Ser530 |
Molecular Dynamics Simulations to Explore 2-(4-Bromo-3-fluorophenyl)propanoic acid-Biomolecule Complexes
While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of every atom in the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the complex. nih.gov By running simulations for nanoseconds or even microseconds, researchers can verify if the key interactions predicted by docking are maintained, observe conformational changes in the protein or ligand, and calculate binding free energies with greater accuracy using methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). nih.gov
De Novo Design and Scaffold Hopping Based on the 2-(4-Bromo-3-fluorophenyl)propanoic acid Core
The 2-(4-Bromo-3-fluorophenyl)propanoic acid structure can serve as a starting point for designing new molecules with potentially improved properties.
De Novo Design : This approach involves building new molecules from scratch, often within the constraints of the target's binding site. nih.govnih.gov Starting with the core scaffold of 2-(4-Bromo-3-fluorophenyl)propanoic acid placed in the active site, computational algorithms can suggest novel functional groups or side chains to optimize interactions and improve affinity or selectivity. nih.gov
Scaffold Hopping : This strategy aims to identify new core structures (scaffolds) that maintain the key binding interactions of the original molecule but have a different chemical backbone. nih.govnih.govresearchgate.net This is useful for discovering compounds with novel intellectual property, different physicochemical properties, or improved metabolic stability. mdpi.com Computational methods can search databases for scaffolds that can present the necessary pharmacophoric features (e.g., the carboxylic acid and the hydrophobic aromatic ring) in the correct spatial orientation. nih.gov
Application of Machine Learning and Artificial Intelligence in Predicting 2-(4-Bromo-3-fluorophenyl)propanoic acid Properties
Machine Learning (ML) and Artificial Intelligence (AI) are transforming computational chemistry and drug discovery. anr.fr For 2-(4-Bromo-3-fluorophenyl)propanoic acid and its derivatives, ML models can be trained on large datasets of existing molecules to predict a wide range of properties. chemrxiv.orgniilmuniversity.ac.in
These predictions can include:
Physicochemical Properties : Solubility, melting point, boiling point, and logP. chemrxiv.org
Biological Activity : Predicting binding affinity to various targets.
Pharmacokinetic Properties (ADME) : Absorption, distribution, metabolism, and excretion.
By converting the molecular structure into numerical descriptors, algorithms like random forests, support vector machines, or deep neural networks can learn the complex relationships between structure and property. chemrxiv.org This allows for the rapid in silico evaluation of virtual compounds, significantly accelerating the design-synthesis-testing cycle in drug discovery. anr.fr
Pre Clinical Pharmacokinetics, Distribution, and Metabolism of 2 4 Bromo 3 Fluorophenyl Propanoic Acid
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies
In vitro ADME studies are fundamental in early drug discovery to provide initial insights into the pharmacokinetic behavior of a compound without the immediate need for animal testing. These assays are designed to assess the potential for a compound to be absorbed, distributed throughout the body, metabolized by enzymes, and subsequently excreted.
Membrane Permeability Assays (e.g., Caco-2, PAMPA)
A crucial determinant of oral drug absorption is the ability of a compound to permeate the intestinal epithelium. In vitro permeability assays are employed to predict this characteristic.
The Caco-2 permeability assay utilizes a cell line derived from human colorectal adenocarcinoma that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. evotec.comeuropa.euaxispharm.com The assay measures the rate at which 2-(4-Bromo-3-fluorophenyl)propanoic acid transverses this cell monolayer, providing an apparent permeability coefficient (Papp). evotec.com This model is valuable as it can indicate not only passive diffusion but also the potential involvement of active transport mechanisms. evotec.comaxispharm.com
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that predicts passive transcellular permeability. wikipedia.orgenamine.netcreative-biolabs.com It involves a 96-well plate setup where a synthetic membrane impregnated with lipids separates a donor and an acceptor compartment. wikipedia.orgsigmaaldrich.com This high-throughput screening method offers a rapid assessment of a compound's ability to diffuse across a lipid barrier, which is a primary mechanism for the absorption of many drugs. wikipedia.org
Table 1: Hypothetical Data Representation for Membrane Permeability Assays
| Assay Type | Parameter Measured | Potential Outcome Classification | Significance for Oral Absorption |
| Caco-2 | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Low, Moderate, High | Predicts overall intestinal permeability, including passive and active transport. |
| PAMPA | Effective Permeability (Pe) (10⁻⁶ cm/s) | Low, Moderate, High | Predicts passive diffusion component of intestinal absorption. |
Note: This table is for illustrative purposes to show how data from these assays would be presented. No actual data for 2-(4-Bromo-3-fluorophenyl)propanoic acid is available.
Plasma Protein Binding Characteristics
The extent to which a drug binds to plasma proteins, such as albumin, significantly influences its distribution and availability to reach its therapeutic target. enamine.net Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.
The equilibrium dialysis method is a commonly used technique to determine the percentage of plasma protein binding. enamine.netchempartner.combienta.net In this assay, a semi-permeable membrane separates a chamber containing the drug in plasma from a drug-free buffer chamber. chempartner.com At equilibrium, the concentration of the unbound drug will be equal on both sides, allowing for the calculation of the bound and unbound fractions. enamine.net
Table 2: Hypothetical Data Representation for Plasma Protein Binding
| Species | Method | Unbound Fraction (fu) | Bound Fraction (%) | Potential Implication |
| Human | Equilibrium Dialysis | e.g., 0.05 | e.g., 95% | High binding may limit distribution to tissues. |
| Rat | Equilibrium Dialysis | e.g., 0.10 | e.g., 90% | Species differences can affect extrapolation of data. |
Note: This table illustrates the type of data generated from plasma protein binding studies. No specific data for 2-(4-Bromo-3-fluorophenyl)propanoic acid is publicly available.
Metabolic Stability in Microsomes and Hepatocytes
The metabolic stability of a compound provides an indication of how susceptible it is to being broken down by drug-metabolizing enzymes, primarily in the liver. This is a key determinant of a drug's half-life and oral bioavailability.
Assays using liver microsomes , which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. mercell.combioivt.comspringernature.com Incubating 2-(4-Bromo-3-fluorophenyl)propanoic acid with liver microsomes in the presence of necessary cofactors allows for the determination of its intrinsic clearance by these enzymes. mercell.com
Hepatocytes , or intact liver cells, provide a more comprehensive in vitro model as they contain both Phase I and Phase II metabolizing enzymes, as well as transporters. bioivt.comthermofisher.com Metabolic stability studies in hepatocytes can offer a more complete picture of the compound's susceptibility to hepatic metabolism. thermofisher.com
Table 3: Hypothetical Data Representation for Metabolic Stability Assays
| Test System | Species | Parameter Determined | Potential Outcome | Implication for In Vivo Clearance |
| Liver Microsomes | Human, Rat | In Vitro Half-life (t½), Intrinsic Clearance (CLint) | Low, Moderate, High Stability | Predicts susceptibility to Phase I metabolism and hepatic clearance. |
| Hepatocytes | Human, Rat | In Vitro Half-life (t½), Intrinsic Clearance (CLint) | Low, Moderate, High Stability | Provides a broader prediction of hepatic clearance, including Phase I and II metabolism. |
Note: This table is a representation of potential data from metabolic stability studies. No experimental data is available for 2-(4-Bromo-3-fluorophenyl)propanoic acid.
Cytochrome P450 Inhibition and Induction Profiling
It is crucial to assess whether a new chemical entity can inhibit or induce the activity of cytochrome P450 enzymes. Such interactions can lead to significant drug-drug interactions when co-administered with other medications.
CYP450 inhibition assays determine the potential of 2-(4-Bromo-3-fluorophenyl)propanoic acid to block the metabolic activity of major CYP isoforms. bienta.netthermofisher.com This is often done using fluorescent probe substrates that are specific for individual CYP enzymes. nih.govmdpi.com A decrease in the formation of the fluorescent product in the presence of the test compound indicates inhibition. nih.gov
CYP450 induction studies investigate whether the compound can increase the expression of CYP enzymes. europa.eumbbiosciences.comevotec.com These assays are typically conducted in cultured human hepatocytes, and the induction potential is assessed by measuring changes in enzyme activity or mRNA levels of specific CYP isoforms after exposure to the compound. thermofisher.comnih.gov
Table 4: Hypothetical Data Representation for CYP450 Interaction Studies
| Study Type | CYP Isoform | Parameter | Potential Finding | Clinical Relevance |
| Inhibition | CYP3A4, 2D6, 2C9, etc. | IC₅₀ (µM) | Potent, Moderate, Weak Inhibitor | Risk of increasing exposure to co-administered drugs. |
| Induction | CYP3A4, 1A2, 2B6, etc. | Fold Induction (mRNA, Activity) | Inducer, Non-inducer | Risk of decreasing efficacy of co-administered drugs. |
Note: This table illustrates the expected data from CYP450 interaction studies. No such data has been published for 2-(4-Bromo-3-fluorophenyl)propanoic acid.
In Vivo Pharmacokinetic Studies in Pre-clinical Animal Models
Following in vitro characterization, in vivo studies in animal models, such as rats, are conducted to understand the compound's behavior in a whole organism. These studies are essential for predicting human pharmacokinetics. researchgate.netwalshmedicalmedia.com
Bioavailability and Clearance Determinations
Bioavailability is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. For orally administered drugs, it is a critical parameter for determining the appropriate dosage. Bioavailability is determined by comparing the plasma concentrations of the drug after oral and intravenous administration. semanticscholar.orgnih.govsciensage.info
Clearance is a measure of the rate at which a drug is eliminated from the body. It is a key parameter that determines the dosing rate required to maintain a certain steady-state drug concentration. In vivo studies in animal models allow for the determination of total body clearance, which encompasses all routes of elimination. nih.govnih.govmdpi.com
Table 5: Hypothetical Data Representation for In Vivo Pharmacokinetic Parameters in Rats
| Parameter | Route of Administration | Value (Example Units) | Significance |
| Bioavailability (F) | Oral | % | Indicates the fraction of the oral dose that reaches systemic circulation. |
| Clearance (CL) | Intravenous | mL/min/kg | Represents the volume of plasma cleared of the drug per unit time. |
| Volume of Distribution (Vd) | Intravenous | L/kg | Indicates the extent of drug distribution into tissues. |
| Half-life (t½) | Intravenous/Oral | hours | The time required for the drug concentration to decrease by half. |
Note: This table provides an example of the pharmacokinetic parameters that would be determined from in vivo studies. No specific in vivo data for 2-(4-Bromo-3-fluorophenyl)propanoic acid is available in the public domain.
Tissue Distribution and Accumulation
There is no available data from preclinical studies to characterize the tissue distribution and accumulation of 2-(4-Bromo-3-fluorophenyl)propanoic acid in any animal models. Such studies would typically involve the administration of the compound to animal subjects, followed by the collection of various tissues at different time points to determine the concentration of the compound and its potential for accumulation in specific organs.
Excretion Pathways
Information regarding the excretion pathways of 2-(4-Bromo-3-fluorophenyl)propanoic acid is not available in the current scientific literature. Preclinical studies would be required to determine the primary routes of elimination from the body, such as through urine or feces, and to quantify the extent of excretion.
Identification and Characterization of Metabolites of 2-(4-Bromo-3-fluorophenyl)propanoic acid
No studies have been published on the identification and characterization of metabolites of 2-(4-Bromo-3-fluorophenyl)propanoic acid. The investigation of a compound's metabolism is a critical component of preclinical research.
Metabolite Profiling using High-Resolution Mass Spectrometry
There are no published reports on the metabolite profiling of 2-(4-Bromo-3-fluorophenyl)propanoic acid using high-resolution mass spectrometry or any other analytical technique. This type of analysis is essential for identifying the chemical structures of metabolites formed in the body.
Elucidation of Metabolic Pathways
Due to the lack of metabolite identification studies, the metabolic pathways of 2-(4-Bromo-3-fluorophenyl)propanoic acid have not been elucidated. Understanding these pathways would provide insight into how the compound is processed and cleared by the body.
Prodrug Strategies and Nanocarrier Delivery Systems for 2-(4-Bromo-3-fluorophenyl)propanoic acid (pre-clinical focus)
There is no information available in the scientific literature regarding the development of prodrug strategies or the use of nanocarrier delivery systems for 2-(4-Bromo-3-fluorophenyl)propanoic acid in a preclinical setting. Research in this area would aim to improve the compound's pharmacokinetic properties or target its delivery to specific sites in the body.
Advanced Analytical Methodologies for Characterization and Quantification of 2 4 Bromo 3 Fluorophenyl Propanoic Acid in Research
Spectroscopic Techniques for Structural Elucidation of 2-(4-Bromo-3-fluorophenyl)propanoic acid
Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By probing the interaction of electromagnetic radiation with the compound, detailed information about its atomic composition, bonding, and electronic properties can be obtained. For 2-(4-Bromo-3-fluorophenyl)propanoic acid, a combination of techniques is used to confirm its identity and structure. evitachem.com
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For 2-(4-Bromo-3-fluorophenyl)propanoic acid, both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra are vital for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for 2-(4-Bromo-3-fluorophenyl)propanoic acid would be:
Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the range of 10-13 ppm, due to the acidic nature of the proton.
Methine Proton (-CH): A quartet, resulting from splitting by the three protons of the adjacent methyl group. This signal would be expected in the 3.7-4.0 ppm range.
Methyl Protons (-CH₃): A doublet, caused by splitting from the single methine proton, appearing further upfield around 1.5-1.7 ppm.
Aromatic Protons (Ar-H): The three protons on the phenyl ring will appear in the aromatic region (typically 7.0-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) are influenced by the positions of the bromine and fluorine atoms, providing confirmation of the substitution pattern. The proton ortho to the fluorine may show an additional coupling to the ¹⁹F nucleus.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, nine unique signals are expected:
Carbonyl Carbon (-COOH): The least shielded carbon, appearing significantly downfield (around 175-180 ppm).
Aromatic Carbons (C-Br, C-F, C-C, C-H): Six distinct signals in the 110-160 ppm range. The carbon directly bonded to fluorine will show a large coupling constant (¹JCF), which is a definitive indicator of its presence.
Methine Carbon (-CH): A signal expected around 40-50 ppm.
Methyl Carbon (-CH₃): The most shielded carbon, appearing upfield around 15-20 ppm.
| Technique | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H NMR | -COOH | 10.0 - 13.0 | Broad Singlet |
| Ar-H | 7.0 - 8.0 | Multiplets | |
| -CH- | 3.7 - 4.0 | Quartet | |
| -CH₃ | 1.5 - 1.7 | Doublet | |
| ¹³C NMR | -COOH | 175 - 180 | Singlet |
| Ar-C | 110 - 160 | Singlets / Doublets (due to C-F coupling) | |
| -CH- | 40 - 50 | Singlet | |
| -CH₃ | 15 - 20 | Singlet |
Mass Spectrometry (MS) and Tandem MS for Fragment Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
For 2-(4-Bromo-3-fluorophenyl)propanoic acid (Molecular Weight: 247.06 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺. beilstein-journals.org A key feature would be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br, respectively.
Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da) or the hydroxyl radical (-OH, 17 Da). bldpharm.com Therefore, significant fragment ions might be observed at [M-45]⁺ and [M-17]⁺. Cleavage of the C-C bond adjacent to the phenyl ring can also occur.
Tandem MS (MS/MS): This technique involves selecting a specific ion (e.g., the molecular ion) and subjecting it to further fragmentation. This provides more detailed structural information and can be used for highly selective quantification. For this compound, selecting the [M]⁺ or [M+2]⁺ ions and analyzing their daughter fragments would help confirm the connectivity of the propanoic acid side chain and the substituted phenyl ring.
| Predicted m/z | Assignment | Notes |
|---|---|---|
| ~246 / 248 | [C₉H₈BrFO₂]⁺˙ (Molecular Ion) | Isotopic pattern due to ⁷⁹Br/⁸¹Br |
| ~201 / 203 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| ~229 / 231 | [M - OH]⁺ | Loss of a hydroxyl radical |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of 2-(4-Bromo-3-fluorophenyl)propanoic acid would display characteristic absorption bands:
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid. doi.org
C=O Stretch: A sharp, intense absorption band around 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid. doi.org
C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region.
Aromatic C=C Stretches: Multiple sharp bands of variable intensity between 1450 and 1600 cm⁻¹.
C-F Stretch: A strong band typically found in the 1000-1300 cm⁻¹ region.
C-Br Stretch: An absorption in the fingerprint region, usually between 500 and 600 cm⁻¹.
Raman Spectroscopy: While IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. It would also detect the aromatic C=C stretches and could provide clearer signals for the C-Br bond.
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like 2-(4-Bromo-3-fluorophenyl)propanoic acid absorb UV light due to π → π* transitions in the benzene (B151609) ring. The presence of the carboxylic acid group and halogen substituents will influence the wavelength of maximum absorbance (λmax). The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show one or more strong absorption bands in the 200-300 nm range. This technique is often used for quantitative analysis due to the relationship between absorbance and concentration defined by the Beer-Lambert law.
Chromatographic Techniques for Purity Assessment and Quantification in Complex Matrices
Chromatographic methods are essential for separating the target compound from impurities, starting materials, or other components in a complex mixture. This separation is crucial for both assessing the purity of a synthesized compound and for quantifying its amount in research samples.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection power of mass spectrometry. It is the definitive method for purity assessment and quantification of 2-(4-Bromo-3-fluorophenyl)propanoic acid in complex matrices.
Purity Assessment: A reversed-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of an aqueous component (often with a pH modifier like formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol). The compound would elute at a specific retention time. By monitoring the detector response (e.g., UV absorbance at a relevant λmax or the MS signal), the presence of any impurities can be detected as separate peaks. The purity is then calculated based on the relative area of the main peak compared to the total area of all peaks.
Quantification in Complex Matrices: For quantifying the compound in biological or environmental samples, LC-MS is highly advantageous due to its selectivity and sensitivity. Carboxylic acids can sometimes exhibit poor retention in reversed-phase LC and may ionize inefficiently. doi.org To overcome this, derivatization techniques are often employed to make the analyte more amenable to separation and detection. doi.orgrsc.org Tandem MS (LC-MS/MS) is frequently used for quantification, where a specific precursor ion (e.g., m/z 246) is fragmented to produce a characteristic product ion. This specific transition is monitored (Selected Reaction Monitoring or SRM), providing excellent selectivity and minimizing interference from the matrix, allowing for accurate and precise quantification even at very low concentrations. rsc.org
| Parameter | Typical Condition |
|---|---|
| LC Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| MS Detection | Selected Ion Monitoring (SIM) or Tandem MS (SRM) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, the direct analysis of polar and low-volatility compounds like 2-(4-bromo-3-fluorophenyl)propanoic acid by GC-MS presents challenges. The presence of the carboxylic acid group leads to poor chromatographic performance, including broad, tailing peaks and potential thermal degradation in the hot injector. azooptics.comresearchgate.net
To overcome these limitations, derivatization is a mandatory prerequisite for the successful GC-MS analysis of this compound. This process involves chemically modifying the carboxylic acid group to form a less polar, more volatile, and more thermally stable derivative. researchgate.net Common derivatization strategies for carboxylic acids include:
Esterification: This is the most prevalent method, where the carboxylic acid is converted into an ester, typically a methyl or ethyl ester. Reagents like diazomethane, dimethylformamide dialkyl acetals, or alcohols in the presence of an acid catalyst (e.g., BF3 or HCl) are used for this purpose. azooptics.comscispace.com
Silylation: This involves replacing the active hydrogen of the carboxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce derivatives with excellent volatility and thermal stability. researchgate.netscispace.com
Acylation: This method can also be employed, though it is more common for alcohols and amines. researchgate.net
Once derivatized, the resulting compound can be effectively separated on a GC column, typically a nonpolar or medium-polarity capillary column, such as one coated with a polysiloxane stationary phase. The separated derivative then enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification.
The fragmentation of the derivatized 2-(4-bromo-3-fluorophenyl)propanoic acid would be expected to yield characteristic ions. The molecular ion peak would be observed, and its isotopic pattern would be indicative of the presence of a bromine atom (approximately equal intensity for M+ and M+2 peaks). evitachem.com Key fragmentation pathways would likely involve cleavage of the ester or silyl group, loss of the carboxyl group (as CO2 or the derivatized form), and fragmentation of the aromatic ring, potentially with the loss of the halogen atoms. researchgate.netnih.gov
A hypothetical GC-MS analysis of the methyl ester derivative of 2-(4-bromo-3-fluorophenyl)propanoic acid is summarized in the table below.
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Hypothetical Retention Time | ~10.5 min |
| Expected m/z values | Molecular ion, fragments corresponding to loss of -OCH3, -COOCH3, Br, F |
Capillary Electrophoresis
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.govnih.gov This methodology is particularly well-suited for the analysis of charged species like 2-(4-bromo-3-fluorophenyl)propanoic acid, which exists as an anion at neutral or basic pH. CE offers several advantages, including high efficiency, short analysis times, and minimal sample and solvent consumption. nih.gov
For the analysis of 2-(4-bromo-3-fluorophenyl)propanoic acid, Capillary Zone Electrophoresis (CZE) is the most straightforward mode. researchgate.net In CZE, the separation occurs in a buffer-filled capillary, and the migration time of the analyte is dependent on its charge-to-size ratio. nih.gov
A significant application of CE for this compound is chiral separation. Since 2-(4-bromo-3-fluorophenyl)propanoic acid possesses a chiral center, it exists as a pair of enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment but can exhibit different pharmacological activities. CE is a powerful tool for resolving these enantiomers by incorporating a chiral selector into the background electrolyte (BGE). azooptics.comresearchgate.net
Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for the separation of profens, a class of compounds to which 2-(4-bromo-3-fluorophenyl)propanoic acid belongs. researchgate.netscispace.com The hydrophobic cavity of the cyclodextrin (B1172386) can include the phenyl ring of the analyte, and differential interactions between the enantiomers and the chiral CD lead to different electrophoretic mobilities and, thus, separation. scispace.com
The key parameters that would be optimized for the chiral separation of 2-(4-bromo-3-fluorophenyl)propanoic acid by CE are presented in the following table.
| Parameter | Description |
| Capillary | Fused-silica, typically 50 µm I.D., with a total length of 40-60 cm |
| Background Electrolyte (BGE) | Phosphate or borate (B1201080) buffer at a pH of 5-9 to ensure the analyte is anionic. researchgate.net |
| Chiral Selector | A neutral or charged cyclodextrin (e.g., β-CD, hydroxypropyl-β-CD, or sulfated-β-CD) at a concentration of 5-20 mM. researchgate.netscispace.com |
| Applied Voltage | 15-30 kV |
| Temperature | 15-25 °C, as temperature can affect the separation efficiency and resolution |
| Detection | UV detection, typically at a wavelength around 200-230 nm |
X-ray Crystallography for Solid-State Structure Determination of 2-(4-Bromo-3-fluorophenyl)propanoic acid and its Co-crystals
X-ray Crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. azooptics.com This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the physicochemical properties of a compound. For 2-(4-bromo-3-fluorophenyl)propanoic acid, single-crystal X-ray diffraction would reveal its exact molecular conformation and how the molecules pack in the crystal lattice.
The process involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed to generate a three-dimensional model of the molecule. azooptics.com
In addition to determining the structure of the pure compound, X-ray crystallography is crucial for the study of co-crystals. Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions, such as hydrogen bonding. The formation of co-crystals of 2-(4-bromo-3-fluorophenyl)propanoic acid with other molecules (co-formers) could be explored to modify its physical properties, such as solubility and melting point, without altering the chemical structure of the active molecule. X-ray crystallography would be the definitive method to confirm the formation of a co-crystal and to characterize the specific intermolecular interactions between the compound and the co-former.
A hypothetical table of crystallographic data for 2-(4-bromo-3-fluorophenyl)propanoic acid is provided below, illustrating the type of information obtained from an X-ray diffraction experiment.
| Parameter | Hypothetical Value |
| Chemical Formula | C9H8BrFO2 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 10.5 Å, b = 6.2 Å, c = 15.8 Å, β = 95° |
| Volume | 1020 ų |
| Z (molecules per unit cell) | 4 |
| Key Intermolecular Interactions | Hydrogen bonding between carboxylic acid groups (dimer formation), halogen bonding involving the bromine atom |
Future Directions and Emerging Research Applications of 2 4 Bromo 3 Fluorophenyl Propanoic Acid
Exploration of 2-(4-Bromo-3-fluorophenyl)propanoic acid as a Chemical Probe for Target Validation
Target validation is a critical step in drug discovery, confirming that the modulation of a specific biological target (like an enzyme or receptor) has a therapeutic effect. Chemical probes are small molecules designed to interact with a specific target with high potency and selectivity, enabling researchers to study its function in a biological system. nih.gov The development of such probes is essential for dissecting complex disease pathways.
While 2-(4-Bromo-3-fluorophenyl)propanoic acid has not yet been established as a definitive chemical probe, its structure presents a compelling starting point for one. An ideal chemical probe possesses a suite of specific properties. The core structure of 2-(4-Bromo-3-fluorophenyl)propanoic acid offers features that can be rationally modified to meet these criteria. The carboxylic acid group can engage in hydrogen bonding with target proteins, the phenyl ring provides a base for interaction within hydrophobic pockets, and the halogen atoms can be exploited to fine-tune binding affinity and selectivity. The bromine atom, for instance, can form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
The process would involve synthesizing a library of derivatives based on this scaffold and screening them for potent and selective activity against a target of interest. A successful probe derived from this compound would serve as an invaluable tool for validating novel drug targets, paving the way for new therapeutic strategies.
| Property of an Ideal Chemical Probe | Potential Contribution from 2-(4-Bromo-3-fluorophenyl)propanoic acid Scaffold |
|---|---|
| Potency | The phenylpropanoic acid motif is a common feature in many bioactive molecules. The fluorine and bromine substituents can enhance binding affinity through electronic and hydrophobic interactions. |
| Selectivity | The specific substitution pattern on the aromatic ring can be modified to achieve high selectivity for a target protein over other related proteins, minimizing off-target effects. |
| Cell Permeability | The overall lipophilicity, influenced by the halogen atoms, can be optimized to ensure the molecule can cross cell membranes to engage with intracellular targets. |
| Mechanism of Action | Derivatives can be designed to act as inhibitors, activators, or modulators of a target, allowing for a detailed study of its biological function. |
| Chemical Tractability | The structure allows for straightforward chemical modification, enabling the synthesis of analogs for structure-activity relationship (SAR) studies and the attachment of tags for pull-down experiments. |
Role of 2-(4-Bromo-3-fluorophenyl)propanoic acid in Multi-Target Pharmacological Design
Complex diseases such as cancer, neurodegenerative disorders, and metabolic syndromes rarely result from the malfunction of a single biological target. This realization has fueled the shift from a "one drug, one target" paradigm to a multi-target approach, where a single molecule is designed to modulate multiple targets involved in a disease network. nih.govresearchgate.net This strategy can lead to enhanced efficacy and a lower likelihood of developing drug resistance.
2-(4-Bromo-3-fluorophenyl)propanoic acid serves as an excellent scaffold for the design of multi-target-directed ligands (MTDLs). Its inherent chemical functionality allows for the strategic incorporation of different pharmacophores, each intended to interact with a distinct biological target. For example, the carboxylic acid group could be modified to target one enzyme, while the halogenated phenyl ring is tailored to fit into the binding site of a separate receptor.
Medicinal chemists can utilize this "building block" to create hybrid molecules. By systematically altering the substituents on the phenyl ring or extending the propanoic acid side chain, they can tune the compound's activity profile against a desired set of targets. For instance, a derivative might be engineered to simultaneously inhibit both a key kinase and a histone deacetylase, two important target classes in oncology. researchgate.net The versatility of the 2-(4-Bromo-3-fluorophenyl)propanoic acid framework makes it a valuable asset in the development of next-generation therapeutics for complex diseases.
Integration of 2-(4-Bromo-3-fluorophenyl)propanoic acid into Phenotypic Screening Campaigns
Phenotypic screening represents a powerful approach in drug discovery where compounds are tested for their ability to produce a desired change in a cell or organism's phenotype, without prior knowledge of the specific molecular target. mdpi.comgardp.org This method is particularly effective for identifying first-in-class medicines with novel mechanisms of action.
The inclusion of 2-(4-Bromo-3-fluorophenyl)propanoic acid and its derivatives in chemical libraries for phenotypic screening campaigns is highly advantageous. The structural uniqueness of halogenated phenylpropanoic acids increases the chemical diversity of the screening library, enhancing the probability of discovering novel "hits."
In a typical campaign, a library of compounds would be screened against a disease-relevant model, such as cancer cells, neurons, or pathogenic microbes. If a derivative of 2-(4-Bromo-3-fluorophenyl)propanoic acid demonstrates a desirable phenotypic effect (e.g., inducing apoptosis in cancer cells), it becomes a "hit." Subsequent "hit-to-lead" optimization and target deconvolution studies would then be initiated to identify its molecular target and refine its therapeutic properties. nih.gov The integration of such compounds into screening decks is crucial for exploring new areas of biologically relevant chemical space.
| Compound ID | Core Scaffold | Observed Phenotype (in A549 Lung Cancer Cells) | Activity (IC50) |
|---|---|---|---|
| L-101 | Phenylpropanoic acid | Minor reduction in cell viability | > 50 µM |
| L-102 | 2-(4-Bromophenyl)propanoic acid | Moderate cell cycle arrest at G1 phase | 15 µM |
| L-103 (Hit) | 2-(4-Bromo-3-fluorophenyl)propanoic acid | Strong induction of apoptosis | 2.5 µM |
| L-104 | 2-(3-Fluorophenyl)propanoic acid | Weak anti-proliferative effect | 35 µM |
Potential in Materials Science or Catalyst Development (as a building block)
Beyond its biomedical potential, 2-(4-Bromo-3-fluorophenyl)propanoic acid is a valuable building block in materials science and catalysis. evitachem.com Its defined chemical structure, particularly the presence of the bromine atom, makes it an ideal substrate for cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These reactions are cornerstones of modern organic synthesis, used to form carbon-carbon bonds and construct complex molecular architectures.
By leveraging these reactions, chemists can incorporate the 4-bromo-3-fluorophenyl moiety into polymers, liquid crystals, or organic semiconductors. The fluorine atom can impart desirable properties to the final material, such as increased thermal stability, altered electronic characteristics, and modified solubility. For example, its incorporation into a polymer backbone could enhance its resistance to chemical and thermal degradation.
In catalyst development, the propanoic acid group can be used to anchor the molecule to a solid support, while the phenyl ring is modified to create a ligand that can coordinate with a metal center. Such a system could function as a heterogeneous catalyst, offering advantages in terms of separation and reusability.
| Application Area | Role of 2-(4-Bromo-3-fluorophenyl)propanoic acid | Key Structural Features Utilized |
|---|---|---|
| Polymer Chemistry | Monomer or precursor for specialty polymers. | Bromine (for polymerization via cross-coupling), Fluorine (for thermal/chemical stability). |
| Organic Electronics | Building block for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). | The fluorinated aromatic ring can be used to tune the electronic properties (e.g., HOMO/LUMO levels). |
| Liquid Crystals | Component of liquid crystal molecules. | The rigid phenyl core and potential for elongation via cross-coupling reactions. |
| Catalyst Design | Precursor for synthesizing ligands for metal catalysts. | The entire structure can be modified to create a specific coordination environment for a metal center. |
Collaborative Research Opportunities and Global Research Trends in Halogenated Phenylpropanoic Acids
The diverse potential of 2-(4-Bromo-3-fluorophenyl)propanoic acid and related compounds necessitates a multidisciplinary and collaborative research approach. Progress in this area depends on the synergy between synthetic organic chemists, medicinal chemists, pharmacologists, cell biologists, and material scientists. Global research trends point towards an increasing emphasis on creating functional molecules for specific, complex applications. Halogenated compounds are at the forefront of this trend, as the inclusion of halogens is a proven strategy for modulating a molecule's biological and physical properties.
Opportunities for collaboration are abundant. For instance, academic chemistry labs could partner with pharmaceutical companies to develop derivatives of 2-(4-Bromo-3-fluorophenyl)propanoic acid for phenotypic screening campaigns. Similarly, collaborations between materials science institutes and chemical manufacturers could explore its use in novel polymers or electronic materials. International consortia focused on specific diseases, such as cancer or Alzheimer's, could also provide a platform for investigating the therapeutic potential of this class of compounds. The future of research into halogenated phenylpropanoic acids lies in breaking down traditional research silos and fostering integrated, goal-oriented collaborations.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-(4-bromo-3-fluorophenyl)propanoic acid, and how do reaction conditions impact yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 4-bromo-3-fluorobenzene as the starting material, followed by hydrolysis of the intermediate ester. Key parameters include maintaining anhydrous conditions (e.g., THF solvent) and using activated zinc powder under nitrogen to prevent oxidation. Temperature control (0–5°C) during the coupling step minimizes side reactions. Yields typically range from 60–75% when using optimized stoichiometric ratios (1:1.2 substrate:catalyst) .
Q. Which spectroscopic techniques are most reliable for characterizing 2-(4-bromo-3-fluorophenyl)propanoic acid?
- Methodological Answer :
- ¹H/¹³C NMR : Use DMSO-d₆ to resolve carboxylic proton signals (δ 12.1–12.3 ppm) and assign aromatic protons (δ 7.2–7.8 ppm) via COSY and HSQC experiments.
- FT-IR : Confirm the carboxylic acid group via O-H stretch (2500–3000 cm⁻¹) and C=O stretch (1700–1720 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS in negative ion mode ([M-H]⁻) provides accurate mass confirmation (theoretical m/z: 259.98) .
Q. How does the bromine-fluorine substitution pattern affect the compound’s solubility and crystallinity?
- Methodological Answer : The para-bromo and meta-fluoro substituents reduce aqueous solubility (<1 mg/mL at pH 7) due to increased hydrophobicity. Crystallinity is enhanced in polar aprotic solvents (e.g., DMF), yielding monoclinic crystals (PXRD peaks at 2θ = 12.4°, 18.7°, and 24.3°). Solubility in DMSO exceeds 50 mg/mL, making it suitable for biological assays .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental NMR data for this compound?
- Methodological Answer :
- Perform solvent-dependent NMR (e.g., CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding effects on chemical shifts.
- Use DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR spectra and identify rotameric equilibria.
- Variable-temperature NMR (233–313 K) can reveal dynamic conformational changes affecting δ values .
Q. What strategies improve regioselectivity in cross-coupling reactions involving 2-(4-bromo-3-fluorophenyl)propanoic acid?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF/H₂O (3:1) at 80°C to target the bromine site (yield >85%).
- Ullmann Coupling : Activate the fluorine substituent with CuI/1,10-phenanthroline in DMF at 120°C (yield ~30%).
- Monitor reaction progress via HPLC-MS (C18 column, 0.1% formic acid in acetonitrile/water) .
Q. How do pH and temperature influence the stability of 2-(4-bromo-3-fluorophenyl)propanoic acid in aqueous solutions?
- Methodological Answer :
- pH Stability : The compound degrades rapidly under alkaline conditions (pH >10) via ester hydrolysis (t₁/₂ = 2 h at pH 12). At pH 2–6, stability exceeds 48 h (HPLC monitoring, 254 nm).
- Thermal Stability : TGA shows decomposition onset at 185°C. Store at –20°C under nitrogen to prevent decarboxylation .
Q. What computational methods best predict the bioactivity of 2-(4-bromo-3-fluorophenyl)propanoic acid derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with COX-2 (PDB ID: 5KIR) to assess anti-inflammatory potential. The carboxylic acid group shows strong binding (ΔG = –8.2 kcal/mol).
- QSAR Modeling : Train models with descriptors like logP (2.1) and polar surface area (40.1 Ų) to predict IC₅₀ values for kinase inhibition .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s fluorescence properties?
- Methodological Answer :
- Fluorescence Quenching : Contradictions arise from solvent polarity (λₑₘ = 410 nm in DMSO vs. 395 nm in ethanol). Use time-resolved fluorescence spectroscopy to differentiate static vs. dynamic quenching.
- Impurity Interference : HPLC-purify samples (≥99%) to eliminate fluorescent byproducts (e.g., brominated dimers) .
Experimental Design Tables
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent for Crystallization | DMF/Water (4:1) | Enhances crystal size (≥200 µm) |
| Coupling Temperature | 0–5°C | Reduces side products by 40% |
| Catalytic System | Pd(OAc)₂/XPhos (2 mol%) | Achieves >90% Suzuki selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
